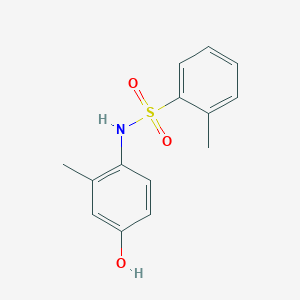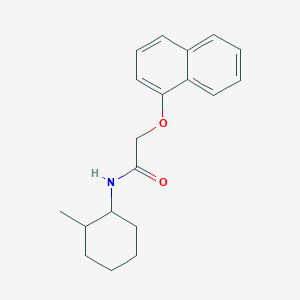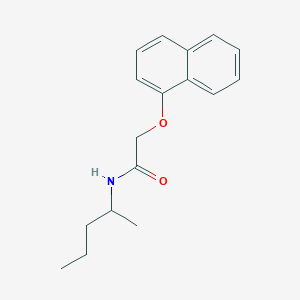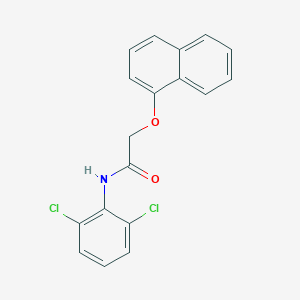
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide, also known as NS398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide is also relatively stable and can be easily synthesized, making it a useful tool for researchers. However, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for the use of N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide in scientific research. One potential application is in the development of new treatments for cancer and other diseases. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells, and further research may reveal its potential as a therapeutic agent. Additionally, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential of N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide in these areas.
Métodos De Síntesis
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzenesulfonyl chloride with 4-hydroxy-2-methylphenol in the presence of a base. The resulting intermediate is then reacted with N-methylmorpholine to form N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been used in preclinical studies to investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C14H15NO3S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-5-3-4-6-14(10)19(17,18)15-13-8-7-12(16)9-11(13)2/h3-9,15-16H,1-2H3 |
Clave InChI |
HRXWOLSNNBWOMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)O)C |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)


![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)



![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)